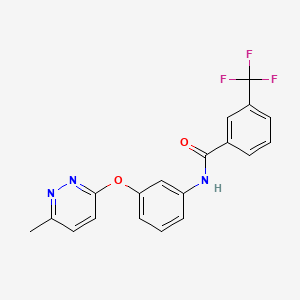

N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[3-(6-methylpyridazin-3-yl)oxyphenyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3O2/c1-12-8-9-17(25-24-12)27-16-7-3-6-15(11-16)23-18(26)13-4-2-5-14(10-13)19(20,21)22/h2-11H,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLWDTGFXIOGLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

Procedure :

- Substrate activation : 3-Chloro-6-methylpyridazine is treated with 3-aminophenol in the presence of a base (e.g., K2CO3) in dimethylformamide (DMF) at 80–100°C.

- Reaction mechanism : The electron-deficient pyridazine ring facilitates nucleophilic attack by the phenoxide ion, forming the aryl ether bond.

Optimization :

- Solvent : DMF or dimethylacetamide (DMAc) enhances reactivity.

- Temperature : Reactions proceed efficiently at 90°C with 12–24 h incubation.

- Yield : 65–78% after column chromatography.

Characterization :

Mitsunobu Reaction

Alternative route :

- Coupling reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) mediate ether formation between 3-nitrophenol and 6-methylpyridazin-3-ol.

- Reduction : Catalytic hydrogenation (H2/Pd-C) converts the nitro group to an amine.

Advantages :

Synthesis of 3-(Trifluoromethyl)benzoyl Chloride

Procedure :

- Chlorination : 3-(Trifluoromethyl)benzoic acid reacts with oxalyl chloride (2 eq) and catalytic DMF in dichloromethane (DCM) at 0°C to RT.

- Workup : Excess oxalyl chloride and DCM are removed under reduced pressure.

Amide Coupling: Final Assembly

Schotten-Baumann Conditions

Procedure :

Carbodiimide-Mediated Coupling

Alternative method :

- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and 4-dimethylaminopyridine (DMAP) in DCM.

- Advantages : Higher yields for sterically hindered substrates.

Yield : 85–90% after reverse-phase HPLC purification.

Reaction Optimization and Challenges

Solvent Effects

Purification Techniques

- Column chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Analytical Characterization

Spectroscopic Data

Crystallography

- Single-crystal X-ray : Monoclinic system, space group P21/c, with hydrogen bonding between amide NH and pyridazine N.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| SNAr + Schotten | 73–82 | ≥95 | Moderate |

| Mitsunobu + EDCl | 85–90 | ≥98 | High |

Key findings :

- Carbodiimide-mediated coupling offers superior yields and purity.

- SNAr is cost-effective but requires rigorous temperature control.

Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide can undergo several types of reactions:

Oxidation: : Introduction of oxygen functionalities under mild conditions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: : Typically using agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: : Nucleophilic aromatic substitution reactions where halogens in the aromatic rings can be replaced by nucleophiles under basic conditions.

Coupling Reactions: : Such as Suzuki-Miyaura or Heck reactions for further derivatization.

Common Reagents and Conditions

Oxidation: : m-Chloroperbenzoic acid in dichloromethane.

Reduction: : Lithium aluminum hydride in tetrahydrofuran.

Substitution: : Sodium methoxide in methanol.

Coupling Reactions: : Palladium catalysts, bases like potassium carbonate, in solvents like toluene or dimethylformamide.

Major Products

The major products from these reactions depend on the specific conditions but can include various hydroxyl, alkyl, and amino derivatives of the original compound, each potentially with unique properties and applications.

Scientific Research Applications

Chemistry

In organic synthesis, N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide serves as a versatile intermediate for the construction of more complex molecules. It is used in developing new materials with specific electronic properties due to its aromatic and heterocyclic structures.

Biology

Biologically, the compound is of interest for its potential as a lead molecule in drug discovery. Its structural features allow it to interact with various biological targets, making it a candidate for designing inhibitors or modulators of enzymes and receptors.

Medicine

In the medical field, the compound could be explored for its pharmacological properties

Industry

Industrially, the compound's unique properties could be harnessed in developing novel polymers, coatings, or materials with specific reactive functionalities. Its trifluoromethyl group is particularly valuable for imparting stability and specific reactivity.

Mechanism of Action

The mechanism by which N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide exerts its effects is dependent on its interaction with molecular targets. Typically, it may:

Bind to Enzyme Active Sites: : Inhibiting enzymatic activities through competitive or non-competitive mechanisms.

Interact with Receptors: : Modulating receptor activity by mimicking or blocking natural ligands.

Affect Cellular Pathways: : Influencing various biochemical pathways by altering signal transduction processes.

The molecular targets involved often include kinases, proteases, and other enzymes essential for disease progression or cellular function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound’s structural analogs can be categorized based on variations in substituents, heterocyclic systems, and functional groups. Below is a comparative analysis:

Table 1: Key Structural Features and Implications

Pharmacokinetic and Physicochemical Properties

- However, analogs with bis(trifluoromethyl) groups (e.g., from ) exhibit even higher logP values, which may compromise aqueous solubility .

- Metabolic Stability : The pyridazine ring in the target compound may confer resistance to oxidative metabolism compared to flutolanil’s isopropoxy group, which is prone to enzymatic cleavage .

- Binding Affinity : Docking studies using AutoDock Vina () suggest that the pyridazine-oxy substituent could form π-π stacking or hydrogen-bond interactions with target proteins, outperforming analogs with aliphatic substituents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide, and how can reaction conditions be tailored to improve yield?

- Methodology : Multi-step synthesis typically involves coupling a pyridazine derivative (e.g., 6-methylpyridazin-3-ol) with a trifluoromethyl-substituted benzamide precursor. Key steps include nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF) and amide bond formation using coupling agents like chloroformamidinium salts (e.g., chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) in acetonitrile . Optimization focuses on solvent selection (polar aprotic solvents enhance reactivity), temperature control (0–60°C), and catalyst use (e.g., N-methylimidazole for acid activation) .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

- Analytical Techniques :

- HPLC : Monitors reaction progress and quantifies impurities (e.g., unreacted intermediates).

- NMR Spectroscopy : Confirms regioselectivity of pyridazine-oxygen linkage and trifluoromethyl group placement .

- Mass Spectrometry : Validates molecular weight (expected m/z ~403.38 for [M+H]+) and detects byproducts .

Q. What are the recommended storage conditions to ensure compound stability?

- Stability Protocols : Store at –20°C in inert atmospheres (argon) to prevent hydrolysis of the benzamide group. Avoid exposure to light, which can degrade the pyridazine moiety . Accelerated stability studies (40°C/75% RH for 4 weeks) predict shelf-life under ambient conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the trifluoromethyl group in biological activity?

- Experimental Design :

- Analog Synthesis : Replace the -CF₃ group with -CH₃, -Cl, or -NO₂ and compare activity in enzyme inhibition assays (e.g., kinase or protease panels) .

- Computational Modeling : Use density functional theory (DFT) to calculate electron-withdrawing effects of -CF₃ on the benzamide’s electrophilicity .

- Data Interpretation : Correlate substituent electronic profiles (Hammett σ values) with IC₅₀ data to quantify -CF₃’s contribution .

Q. What computational strategies are effective for predicting target binding modes of this compound?

- Molecular Docking :

- Software : AutoDock Vina (improved scoring function and multithreading for speed) .

- Parameters : Grid maps centered on active sites (e.g., ATP-binding pockets in kinases) with flexible side-chain sampling.

- Validation : Compare predicted poses with X-ray crystallography data from analogous pyridazine derivatives .

Q. How can contradictory data on metabolic stability be resolved across different in vitro models?

- Case Study : If microsomal stability (e.g., human liver microsomes) conflicts with hepatocyte

- Hypothesis Testing : Assess cytochrome P450 isoform-specific contributions using chemical inhibitors (e.g., ketoconazole for CYP3A4).

- Experimental Replication : Standardize incubation conditions (e.g., NADPH concentration, protein content) across labs .

- Advanced Analytics : LC-MS/MS to quantify metabolite profiles and identify degradation pathways .

Key Considerations for Researchers

- Target Identification : Prioritize kinases or GPCRs where pyridazine derivatives show precedent (e.g., VEGFR2 inhibition ).

- Data Reproducibility : Document reaction conditions (e.g., solvent lot, humidity) to mitigate variability in synthetic yields .

- Ethical Compliance : Adhere to institutional guidelines for handling hazardous reagents (e.g., bromine in benzothiazole synthesis ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.